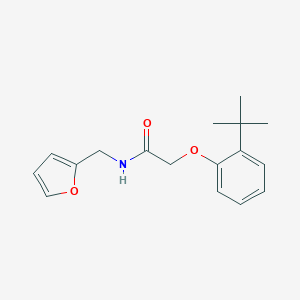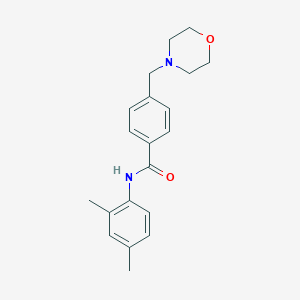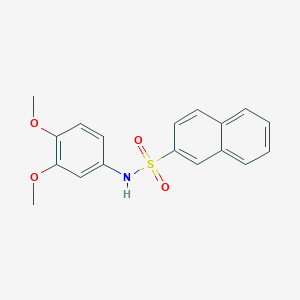
N-(3,4-dimethoxyphenyl)naphthalene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DNS is a sulfonamide derivative that was first synthesized in 2007 by a group of researchers from the University of California, Berkeley. Since then, it has been studied for its potential applications in various fields, including biomedical research, material science, and organic chemistry.
作用机制
The mechanism of action of DNS is not fully understood, but it is believed to inhibit the growth of cancer cells by interfering with their DNA replication and cell division. DNS has also been shown to bind to proteins and alter their function, which may contribute to its anticancer properties.
Biochemical and physiological effects:
DNS has been shown to have a low toxicity profile in vitro and in vivo, making it a promising candidate for further development as an anticancer agent. However, more studies are needed to fully understand its biochemical and physiological effects.
实验室实验的优点和局限性
One advantage of using DNS in lab experiments is its versatility, as it can be used in various fields and applications. However, one limitation is its relatively complex synthesis method, which may limit its accessibility to researchers.
未来方向
There are several future directions for DNS research, including:
1. Further studies on its anticancer properties, including its mechanism of action and potential use in combination with other cancer treatments.
2. Development of new synthesis methods to improve its accessibility and reduce its cost.
3. Investigation of its potential use as a fluorescent probe for imaging biological systems.
4. Exploration of its potential applications in material science, such as in the development of OLEDs and other electronic devices.
5. Studies on its potential use in organic chemistry, including its use as a reagent for the synthesis of various compounds.
In conclusion, DNS is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and develop it into a useful tool for various applications.
合成方法
DNS can be synthesized through a multistep reaction, starting with the reaction of 2-naphthol with p-benzoquinone in the presence of a Lewis acid catalyst to form 2,3-dihydroxy-1,4-naphthoquinone. This intermediate is then reacted with 3,4-dimethoxyaniline in the presence of a base to form DNS.
科学研究应用
DNS has been studied for its potential applications in various fields, including biomedical research, material science, and organic chemistry. In biomedical research, DNS has been shown to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. DNS has also been studied for its potential use as a fluorescent probe for imaging biological systems. In material science, DNS has been used as a dopant in organic light-emitting diodes (OLEDs) to improve their efficiency. In organic chemistry, DNS has been used as a reagent for the synthesis of various compounds.
属性
产品名称 |
N-(3,4-dimethoxyphenyl)naphthalene-2-sulfonamide |
|---|---|
分子式 |
C18H17NO4S |
分子量 |
343.4 g/mol |
IUPAC 名称 |
N-(3,4-dimethoxyphenyl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C18H17NO4S/c1-22-17-10-8-15(12-18(17)23-2)19-24(20,21)16-9-7-13-5-3-4-6-14(13)11-16/h3-12,19H,1-2H3 |
InChI 键 |
YVHMUPPSDSFUMY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)OC |
规范 SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B258925.png)
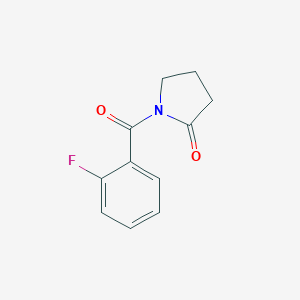
![[4-(2-Methyl-benzyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B258927.png)
![N-[1-(3-Imidazol-1-yl-propylcarbamoyl)-2-phenyl-vinyl]-benzamide](/img/structure/B258928.png)
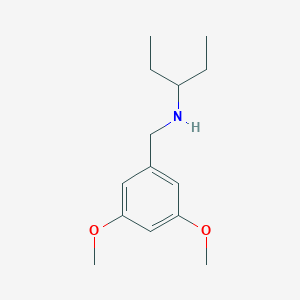
![Ethyl 2,7,7-trimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B258933.png)
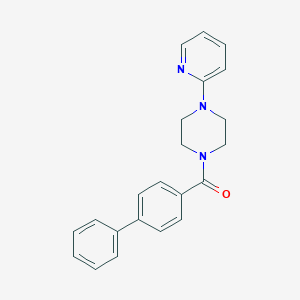
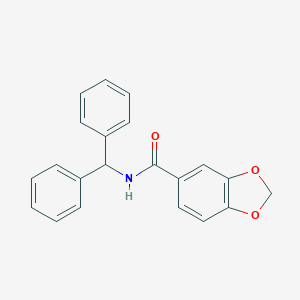
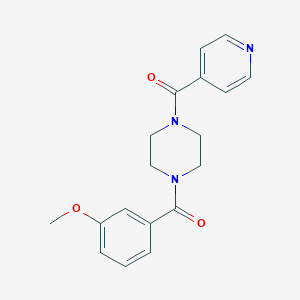
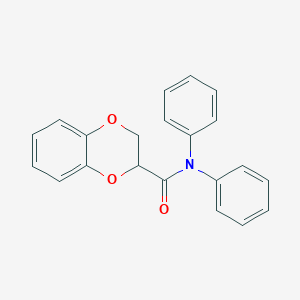
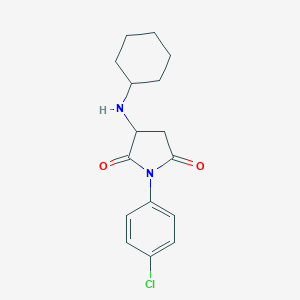
![4-{[3,4-dimethyl(methylsulfonyl)anilino]methyl}-N-(2-furylmethyl)benzamide](/img/structure/B258950.png)
